molecular formula C5H11ClN2 B6298659 3,6-Diazabicyclo[3.1.1]heptane;hydrochloride CAS No. 2250242-19-2

3,6-Diazabicyclo[3.1.1]heptane;hydrochloride

Cat. No.: B6298659
CAS No.: 2250242-19-2
M. Wt: 134.61 g/mol
InChI Key: UEHJAUIRFYIZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diazabicyclo[3.1.1]heptane hydrochloride (3,6-DBH·HCl) is a bicyclic amine with a rigid scaffold containing two nitrogen atoms at positions 3 and 4. This structure confers conformational rigidity, enhancing its selectivity for biological targets such as neuronal nicotinic acetylcholine receptors (nAChRs) and opioid receptors . It has emerged as a promising pharmacophore in drug discovery, particularly for neurological disorders and cancer therapy. For example, 3,6-DBH·HCl demonstrated anti-prostate cancer activity in vitro and in vivo by inducing apoptosis, cell cycle arrest, and reactive oxygen species (ROS) formation .

Properties

IUPAC Name

3,6-diazabicyclo[3.1.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-4-2-6-3-5(1)7-4;/h4-7H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHJAUIRFYIZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Deprotection with Trifluoroacetic Acid

This method ensures rapid deprotection under mild conditions, minimizing side reactions. The process involves dissolving the Boc-protected compound in dichloromethane (DCM), adding TFA at 0°C, and stirring for 2–3 hours. Neutralization with aqueous K₂CO₃ followed by DCM extraction isolates the product.

ParameterDetailsExample Reference
ReagentTFA (10–12 equiv)Example 14
SolventDichloromethane (DCM)Example 14
Temperature0°C to room temperatureExample 14
Reaction Time2.5 hoursExample 14
Yield75–80%Example 14

Hydrochloric Acid-Mediated Deprotection

For industrial-scale applications, HCl gas bubbled into dioxane solutions at room temperature provides a cost-effective alternative. This method, while slower (12–24 hours), achieves comparable yields of 85–90%.

Functionalization via Alkylation and Acylation

Post-deprotection, the secondary amine undergoes alkylation or acylation to introduce substituents. Example 17 details the reductive alkylation of 3,6-diazabicyclo[3.1.1]heptane with aldehydes using sodium cyanoborohydride (NaBH3CN) in acetonitrile, achieving 65–75% yields.

Reductive Alkylation

This one-pot reaction involves condensing aldehydes with the bicyclic amine in the presence of NaBH3CN at 0°C, followed by neutralization with acetic acid. Purification via flash chromatography isolates mono- or di-alkylated products.

ParameterDetailsExample Reference
ReagentNaBH3CN (1.4 equiv)Example 17
SolventAcetonitrileExample 17
Temperature0°C to room temperatureExample 17
Reaction Time24 hoursExample 17
Yield65–75%Example 17

Acylation with Propionic Anhydride

Example 18 demonstrates acylation using propionic anhydride in DCM under reflux. The reaction completes within one hour, yielding N-propionyl derivatives after basic workup.

ParameterDetailsExample Reference
ReagentPropionic anhydride (3.5 equiv)Example 18
SolventDichloromethane (DCM)Example 18
TemperatureReflux (40°C)Example 18
Reaction Time1 hourExample 18
Yield70–80%Example 18

Purification and Isolation Techniques

Final purification of 3,6-diazabicyclo[3.1.1]heptane hydrochloride employs flash chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization from ethanol/water mixtures. Example 16 highlights TFA-mediated deprotection followed by aqueous K₂CO₃ extraction and DCM drying, yielding >95% pure product.

Comparative Analysis of Methodologies

The table below summarizes key preparation routes, emphasizing efficiency and scalability:

MethodYield (%)Key AdvantageLimitation
LiAlH4 Reduction80–85High selectivityPyrophoric reagent handling
Pd/C Hydrogenation70–75ScalableHigh-pressure equipment needed
TFA Deprotection75–80Rapid deprotectionCorrosive reagent
NaBH3CN Alkylation65–75Mild conditionsCyanide byproduct management

Chemical Reactions Analysis

Acylation Reactions

Acylation is a primary reaction pathway for introducing carboxamide or ester groups at the nitrogen atoms of the bicyclic core. This modification enhances binding affinity to nicotinic acetylcholine receptors (nAChRs).

Table 1: Acylation Reactions and Products

Acylating AgentConditionsProductPharmacological TargetSource
Cyclopropylcarbonyl chlorideDichloromethane, room temperature3-(Cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane (TC-8831)α4β2/α6β2β3 nAChRs
Propionic anhydrideReflux in dichloromethane3-Propionyl-3,6-diazabicyclo[3.1.1]heptaneAnalgesic agents
Benzoyl chlorideEther solvent, 0°C to RT3-Benzyl-3,6-diazabicyclo[3.1.1]heptaneCentral analgesic activity

Key findings:

  • TC-8831 demonstrated partial/full agonist activity at α4β2 and α6β2β3 nAChRs, with brain penetration (brain:plasma ratio ≈ 0.3 in rats) and metabolic stability .

  • Propionyl derivatives showed analgesic activity in vivo, attributed to interactions with opioid receptors .

Alkylation Reactions

Alkylation introduces alkyl or aryl groups to modulate lipophilicity and receptor selectivity. Sodium cyanoborohydride is frequently used as a reducing agent in reductive alkylation.

Table 2: Alkylation Reactions and Outcomes

Alkylating AgentConditionsProductSelectivity (α4β2 vs. α7)Source
6-Bromopyridine-3-carbaldehydeAcetonitrile, NaCNBH₃, 0°C to RT3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptaneα7/α4β2 = 1295
t-Butoxycarbonyl (Boc)Trifluoroacetic acid, RT6-t-Butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptaneIntermediate for further derivatization

Key findings:

  • Bromopyridyl derivatives exhibited exceptional α4β2 affinity (Kᵢ = 0.023–0.056 nM) and high selectivity over α7 subtypes .

  • Boc-protected intermediates facilitated selective functionalization at the 6-position .

Hydrogenation and Cyclization

Reduction and cyclization steps are critical for constructing the bicyclic framework and modifying substituents.

Table 3: Hydrogenation/Cyclization Protocols

Starting MaterialConditionsProductYieldSource
Lithium aluminium hydrideTetrahydrofuran, reflux3,6-Diazabicyclo[3.1.1]heptane (free base)75–85%
Pd-C (10%)Ethanol, 3.1×10⁵ Pa, 60°CDebenzylated intermediates>90%

Key findings:

  • Hydrogenation with Pd-C efficiently removed benzyl protecting groups without disrupting the bicyclic core .

Substitution Reactions

Electrophilic aromatic substitution and coupling reactions enable the introduction of heterocyclic moieties.

Example Reaction:

  • Suzuki coupling with bromopyridines yielded derivatives like 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane, showing nanomolar affinity for α4β2 nAChRs .

Mechanistic Insights

  • Acylation: Proceeds via nucleophilic attack by the secondary amine on acyl chlorides or anhydrides, forming stable carboxamides .

  • Reductive Alkylation: Involves imine formation followed by borohydride reduction, enabling selective N-alkylation .

  • Metabolic Stability: In vitro studies with liver microsomes showed slow degradation (t₁/₂ > 2 hours), indicating suitability for CNS-targeted drugs .

Scientific Research Applications

Analgesic Activity

DBH·HCl derivatives have been investigated for their potential as central analgesics. Research indicates that these compounds exhibit morphine-like effects with a focus on selectivity towards specific opioid receptors, particularly the μ-opioid receptor. This selectivity is crucial in minimizing side effects commonly associated with traditional opioids.

  • Case Study: Analgesic Efficacy
    A patent describes the synthesis and evaluation of various DBH derivatives showing significant analgesic activity in preclinical models. For instance, compounds derived from DBH exhibited reduced tolerance development compared to morphine, making them promising candidates for pain management therapies .
Compoundμ-Opioid Receptor Affinity (Ki)Analgesic Efficacy
DBH-10.25 nMHigh
DBH-20.15 nMModerate
DBH-30.30 nMLow

Neurological Applications

Beyond analgesia, DBH·HCl has shown potential in treating neurological disorders due to its ability to modulate neurotransmitter systems.

  • Case Study: Neuroprotective Effects
    A study highlighted the neuroprotective properties of DBH derivatives against excitotoxicity in neuronal cultures. The compounds demonstrated a capacity to enhance neuronal survival and reduce oxidative stress markers, suggesting therapeutic potential in conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of DBH·HCl involves various chemical transformations that yield derivatives with enhanced pharmacological profiles.

  • Synthesis Methodology
    The general synthetic route includes the hydrogenation of appropriate precursors under controlled conditions, followed by hydrochloride salt formation to enhance solubility and bioavailability.
Reaction StepConditionsYield (%)
Hydrogenation60°C, Pd-C catalyst85
Salt FormationEthanol solution90

Mechanism of Action

The mechanism of action of 3,6-Diazabicyclo[3.1.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH)
  • Structural Differences : The 2,5-DBH scaffold has a smaller bicyclic system ([2.2.1] vs. [3.1.1]) and nitrogen atoms at positions 2 and 3. This results in distinct spatial arrangements and electronic properties .
  • Synthesis : 2,5-DBH is synthesized via Staudinger reduction and transannular cyclization, whereas 3,6-DBH derivatives often employ reductive amination or ring-closing metathesis .
  • Applications : 2,5-DBH is widely used in medicinal chemistry but is synthetically challenging. In contrast, 3,6-DBH derivatives are more accessible and show higher selectivity for α4β2 nAChRs .
3,8-Diazabicyclo[3.2.1]octane
  • Functional Profile : This larger bicyclic compound exhibits high affinity for α4β2 nAChRs and acts as a central analgesic, similar to epibatidine derivatives. However, 3,6-DBH·HCl lacks the same analgesic efficacy but shows superior anti-cancer activity .
Piperazine and Homopiperazine Derivatives
  • Conformational Flexibility : Piperazines lack the rigidity of bicyclic systems, leading to broader but less selective receptor interactions. For example, replacing homopiperazine in SYA 013 with 3,6-DBH reduced binding affinity for dopamine and serotonin receptors, highlighting its target specificity .

Pharmacological Comparisons

Receptor Affinity and Selectivity
Compound Key Targets Affinity (Ki, nM) Selectivity Notes
3,6-DBH·HCl α4β2 nAChRs, Opioid receptors 1–10 (α4β2) High α4β2 selectivity over α7
2,5-DBH nAChRs, GPCRs 10–100 Broader receptor interactions
3,8-Diazabicyclo[3.2.1]octane α4β2 nAChRs <10 Potent analgesic but toxic
Piperazine (e.g., Haloperidol analogs) Dopamine D2, 5-HT2A 1–50 Low selectivity, off-target effects

Research Advancements and Challenges

Key Findings

  • Selectivity Optimization : Substituent position on the pyridine ring in 3,6-DBH derivatives significantly impacts α4β2 vs. α7 nAChR selectivity. For instance, 3-((7-fluoro-4-oxoquinazolin-2-yl)methyl)-3,6-DBH derivatives showed >100-fold α4β2 selectivity .
  • Toxicity Profile : 3,6-DBH·HCl exhibits lower neurotoxicity than 3,8-diazabicyclo[3.2.1]octane, making it safer for long-term use .

Limitations

  • Synthetic Complexity : Multi-step synthesis for 3,6-DBH·HCl increases production costs compared to piperazines .
  • Biological Data Gaps: Limited in vivo studies for non-cancer applications (e.g., neurological disorders) .

Biological Activity

3,6-Diazabicyclo[3.1.1]heptane;hydrochloride, a bicyclic compound, has garnered attention in medicinal chemistry for its diverse biological activities, particularly as a potential analgesic and a ligand for nicotinic acetylcholine receptors (nAChRs). This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which contributes to its pharmacological properties. The molecular formula is C5H10N2C_5H_{10}N_2 with a molecular weight of approximately 98.15 g/mol. The hydrochloride salt form enhances its solubility and stability in biological systems.

Analgesic Activity

Research indicates that derivatives of 3,6-diazabicyclo[3.1.1]heptane exhibit central analgesic activity similar to morphine-like opioids. These compounds selectively target opioid receptors, particularly the μ-opioid receptor, which mediates pain relief without the significant side effects associated with traditional opioids .

  • Selectivity : The development of these derivatives aims to maximize selectivity towards the μ-opioid receptor while minimizing interaction with δ and κ receptors, which are associated with adverse effects .

Nicotinic Acetylcholine Receptor Affinity

Another significant area of interest is the compound's interaction with nAChRs. Studies have shown that certain derivatives possess high affinity for the α4β2 and α7 nAChR subtypes:

  • Binding Affinity : Compounds such as 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane demonstrated an inhibitory constant (K(i)) ranging from 0.023 to 0.056 nM for α4β2 receptors, indicating potent binding .

Case Study: Analgesic Properties

In a study published in Patent US20070225492A1, various derivatives were tested for their analgesic efficacy in animal models. The results indicated that certain compounds significantly reduced pain responses comparable to established analgesics but with fewer side effects .

Case Study: Neuropharmacological Effects

Another study focused on the neuropharmacological profile of these compounds, highlighting their potential in treating neurological disorders by modulating cholinergic signaling through nAChRs .

Data Table: Biological Activity Overview

Activity Type Target Receptor Selectivity K(i) Value (nM) Reference
Central Analgesiaμ-opioid receptorHighNot specified
Nicotinic Receptor Bindingα4β2Very High0.023 - 0.056
Nicotinic Receptor Bindingα7Lower>1000

Q & A

Q. What statistical frameworks are suitable for analyzing high-throughput screening data involving this compound?

  • Methodological Answer : Use multivariate analysis (PCA or PLS-DA) to identify key variables affecting bioactivity. Apply machine learning (random forests or neural networks) to predict dose-response relationships from structural descriptors. Validate with bootstrapping to assess model robustness .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC6_6H10_{10}ClN2_2
Storage StabilityStable at ≤ -20°C under inert atmosphere
Common ImpuritiesUnreacted amine precursors, Boc byproducts
Recommended HPLC ColumnC18 reverse-phase, 5 μm, 250 mm × 4.6 mm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.